Epi-galanthamine-O-methyl-d3
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Description
Scientific Research Applications
Review of Acetylcholinesterase Inhibitors Galanthamine, derived from the bulbs of the common snowdrop and several Amaryllidaceae plants, serves as a potent acetylcholinesterase inhibitor. It has been approved for symptomatic treatment of Alzheimer's disease and exhibits efficacy in reversing neuromuscular paralysis and attenuating cognitive deficits in animal models. This compound directly inhibits acetylcholinesterase activity and stimulates nicotinic receptors, although the clinical significance of this stimulation remains to be fully understood. Its absorption post-oral administration and its metabolic kinetics, along with its side effects such as nausea and vomiting, are well documented. This highlights the compound's therapeutic potential beyond traditional uses, suggesting avenues for novel applications in managing cognitive disorders (Sramek, Frackiewicz, & Cutler, 2000).
Galanthamine's Broader Applications Initially discovered in the 1950s, galanthamine's pharmacological profile has expanded from treating nerve pain and poliomyelitis to potential uses in anesthesiology and schizophrenia treatment. Its role as a long-acting, selective, and reversible acetylcholinesterase inhibitor is well established, especially in Alzheimer's disease patients. This broader application spectrum, combined with ongoing development and patenting of synthetic approaches for large-scale preparation, underscores the diverse scientific and therapeutic potential of galanthamine and its derivatives, pointing towards innovative approaches to manage neurodegenerative diseases (Marco & Carreiras, 2006).
Epigenetics and Animal Welfare Recent research in epigenetics, focusing on the development of epi-biomarkers for stress in farm animals, introduces a novel perspective on galanthamine's potential applications. By understanding the epigenetic biomarkers that indicate stress exposures in animals, there is a possibility to explore how compounds like galanthamine could influence these markers, thereby contributing to improved animal welfare and management practices. This approach opens up new research avenues in veterinary science and animal husbandry, highlighting the intersection of pharmacology and epigenetics (Silva, Araujo, Pértille, & Zanella, 2021).
properties
IUPAC Name |
(1S,12S,14S)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-FDGFTHSKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@H](C[C@@H]4O2)O)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epi-galanthamine-O-methyl-d3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.